

## What is the structure of Dodecanoylgalactosylceramide?

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Compound of Interest		
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An In-Depth Technical Guide to the Structure and Function of **Dodecanoyl-galactosylceramide** 

This document provides a comprehensive technical overview of **Dodecanoyl-galactosylceramide**, a specific type of glycosphingolipid. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular structure, synthesis, and biological significance of this compound. The guide covers its physicochemical properties, outlines detailed experimental methodologies, and illustrates its role in key biological pathways.

# Molecular Structure and Physicochemical Properties

**Dodecanoyl-galactosylceramide** belongs to the class of galactosylceramides (GalCer), which are cerebrosides found predominantly in the nervous tissues of vertebrates.[1][2] These molecules are fundamental components of the myelin sheath, where they contribute to its structural integrity and stability.[1][2]

The structure of **Dodecanoyl-galactosylceramide** is composed of three primary units:

- A Sphingoid Base: Typically sphingosine, a long-chain amino alcohol.
- A Fatty Acid: In this specific molecule, a dodecanoic acid (a 12-carbon saturated fatty acid) is attached to the amino group of the sphingosine base via an amide linkage, forming the



ceramide core.[1]

 A Galactose Moiety: A single galactose sugar unit is linked to the primary hydroxyl group of the ceramide core through a glycosidic bond. This bond can exist in either an alpha (α) or beta (β) anomeric configuration, a critical distinction that dictates its biological activity.

Galactosylceramides are classified as neutral glycosphingolipids and are integral to the extracellular leaflet of cell membranes, where they participate in cellular recognition, signaling, and adhesion. They can also serve as receptors for certain pathogens, including the Human Immunodeficiency Virus (HIV).[2][3]

## **Quantitative Data and Physicochemical Properties**

The key identifiers and properties of N-Dodecanoyl- $\beta$ -D-galactosylceramide are summarized in the table below.

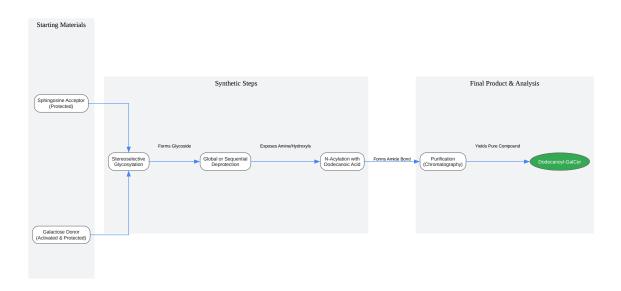
Property	Value	Reference
Synonyms	N-C12:0-Galactosylceramide, N-Dodecanoyl-beta-D- galactosylsphingosine	[1]
CAS Number	41613-14-3	[1][4]
Molecular Formula	С36Н69NО8	[1][4]
Molecular Weight	643.94 g/mol	[4]
Physical State	Solid	[1][4]
Purity (Typical)	>98%	[1]
Solubility	Soluble in ethanol, methanol, and chloroform/methanol (9:1)	[1]
Storage	-20°C	[1]

## Synthesis and Characterization

The chemical synthesis of galactosylceramides is a complex process, primarily due to the challenge of achieving stereoselective control over the glycosidic bond. The synthesis of the  $\alpha$ -



anomer, in particular, is of significant interest due to its potent immunomodulatory activity.[5] A generalized workflow for the synthesis is outlined below.



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A generalized workflow for the chemical synthesis of **Dodecanoyl-galactosylceramide**.



# Experimental Protocol: Generalized Synthesis of an $\alpha$ -Galactosylceramide

This protocol is a generalized methodology based on established syntheses of  $\alpha$ -GalCer (KRN7000) and its analogs, which can be adapted for the dodecanoyl derivative.[6]

#### Step 1: Preparation of Phytosphingosine Acceptor

- The starting material, (2S,3S,4R)-2-azido-1,3,4-octadecanetriol, is protected to yield a suitable acceptor for glycosylation.[6]
- The primary alcohol at C1 is selectively protected using a silyl group (e.g., TBDPSCI) in pyridine.
- The secondary alcohols at C3 and C4 are then protected, often with benzyl (Bn) or benzoyl (Bz) groups, using the corresponding chloride (e.g., BzCl) in pyridine.
- The silyl protecting group at C1 is selectively removed using tetrabutylammonium fluoride (TBAF) in THF to expose the primary hydroxyl group for glycosylation.[6]

#### Step 2: Stereoselective α-Glycosylation

- A protected galactose donor, such as a thioglycoside or a trichloroacetimidate, is prepared.
  The use of a bulky 4,6-O-di-tert-butylsilylene (DTBS) group on the galactose donor has been shown to strongly favor the formation of the α-anomer.[5][6]
- The phytosphingosine acceptor (from Step 1) and the galactose donor are dissolved in an anhydrous solvent like dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at a low temperature (e.g., -78°C).
- A promoter, such as N-Iodosuccinimide (NIS) and Triflic acid (TfOH), is added to activate the thioglycoside donor.[6]
- The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the α-glycosylated product is isolated.

#### Step 3: Deprotection and N-Acylation



- The protecting groups on the galactose moiety are removed. For example, benzoyl groups are removed using Zemplén conditions (catalytic sodium methoxide in methanol).[6]
- The azide group on the sphingosine backbone is reduced to a primary amine. This is commonly achieved via hydrogenation with a palladium catalyst (Pd/C) or using a Staudinger reaction.
- The resulting free amine is acylated with dodecanoic acid. This can be done using dodecanoyl chloride in a mixture of THF and a saturated sodium acetate solution or by using an activated ester of dodecanoic acid.[6]

#### Step 4: Final Deprotection and Purification

- Any remaining protecting groups (e.g., benzyl ethers on the sphingosine backbone) are removed, typically by hydrogenolysis over a palladium catalyst (e.g., Pd(OH)<sub>2</sub>/C).[6]
- The final product, Dodecanoyl-galactosylceramide, is purified from the reaction mixture using flash column chromatography on silica gel.
- The structure and purity of the final compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

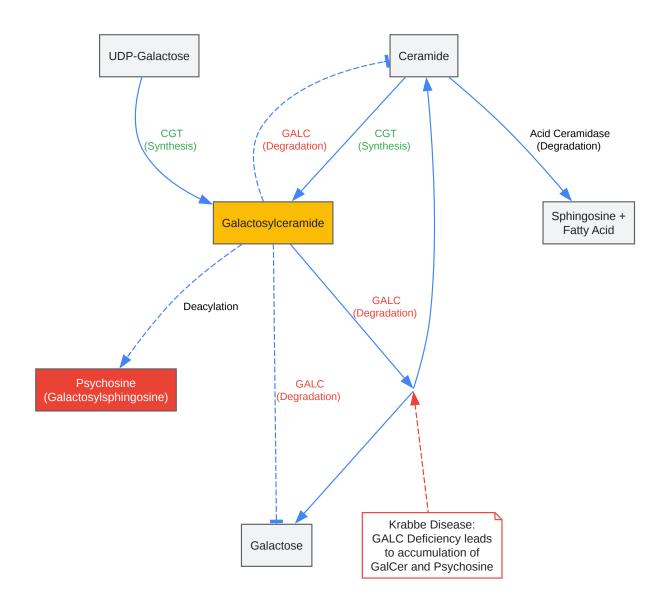
## **Biological Role and Signaling Pathways**

Galactosylceramides are biologically significant molecules with diverse functions ranging from structural roles to potent immunomodulation.

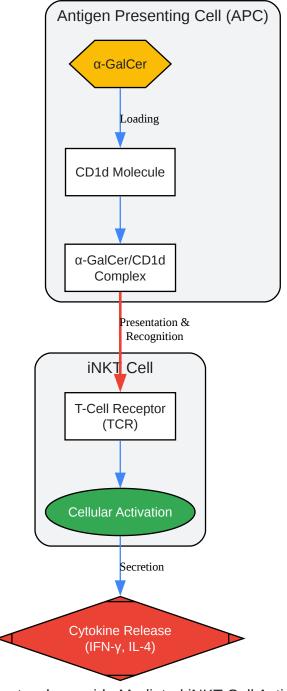
### **Metabolic Pathway and Krabbe Disease**

Galactosylceramide is synthesized from ceramide and UDP-galactose by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). Its degradation occurs within lysosomes, where the enzyme galactosylceramidase (GALC), supported by Saposin-A, hydrolyzes it back into ceramide and galactose. A genetic deficiency in the GALC enzyme leads to the lysosomal accumulation of GalCer and its cytotoxic derivative, psychosine. This accumulation is the cause of Krabbe disease, a severe and fatal neurodegenerative disorder characterized by widespread demyelination.[7]









 $\alpha\text{-}Galactosylceramide Mediated iNKT Cell Activation}$ 

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